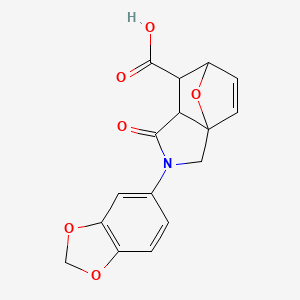![molecular formula C22H15F5N4O3 B2512591 2,3,4,5,6-pentafluorophenyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866136-92-7](/img/structure/B2512591.png)
2,3,4,5,6-pentafluorophenyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups. It includes a pentafluorophenyl group, a methoxybenzyl group, and a pyrazolopyridine group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolopyridine group suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pentafluorophenyl group might be expected to be quite electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pentafluorophenyl group might make the compound relatively nonpolar, which could influence its solubility .Scientific Research Applications
Antibacterial Activity
- Compounds related to 2,3,4,5,6-pentafluorophenyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate have shown promising antibacterial properties. A study synthesized various derivatives of pyrazolo[3,4-b]pyridine-4-carboxylic acids, demonstrating good antibacterial activities, indicating potential applications in fighting bacterial infections (Maqbool et al., 2014).
Synthesis and Characterization
- Novel synthesis methods for related pyrazolo[3,4-b]pyridine compounds have been developed. These methods allow for the efficient creation of new compounds, enhancing the exploration of their potential applications in various fields (Ghaedi et al., 2015).
Cytotoxicity Studies
- Some pyrazolo[3,4-b]pyridine derivatives have been evaluated for their cytotoxic activity against cancer cells. This suggests a potential application in developing new cancer treatments (Hassan et al., 2014).
Quantum Studies and Thermodynamic Properties
- Advanced quantum studies and analysis of thermodynamic properties have been conducted on similar compounds. These studies provide valuable insights into the molecular properties of such chemicals, which can be critical in fields like materials science and drug design (Halim & Ibrahim, 2022).
Potential in Imaging for Cancer Diagnostics
- Research has been conducted on the synthesis of pyrazolo[3,4-b]pyridine derivatives for potential use in PET imaging for cancer diagnostics, indicating a significant application in medical imaging and cancer research (Wang et al., 2013).
Antiviral Activity
- Certain pyrazolo[3,4-b]pyridine derivatives have shown potential antiviral activities. This suggests possible applications in developing antiviral drugs or agents (Bernardino et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-[(4-methoxyphenyl)methylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F5N4O3/c1-31-21-12(9-30-31)19(28-7-10-3-5-11(33-2)6-4-10)13(8-29-21)22(32)34-20-17(26)15(24)14(23)16(25)18(20)27/h3-6,8-9H,7H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGNEUDQSIRBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)NCC3=CC=C(C=C3)OC)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F5N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2512508.png)
![6-Cyclopentyl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2512509.png)
![2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid](/img/structure/B2512510.png)

methanone](/img/structure/B2512512.png)

![9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2512517.png)
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2512520.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2512526.png)


![3-(but-3-en-2-yl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2512531.png)